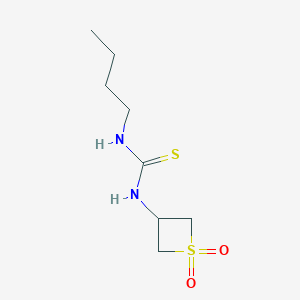
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is an organosulfur compound with the molecular formula C₈H₁₆N₂O₂S₂ It is a thiourea derivative that features a butyl group and a dioxidothietan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea typically involves the reaction of butyl isothiocyanate with a dioxidothietan derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxidothietan ring to a more reduced form.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted thiourea compounds.
Scientific Research Applications
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is not fully understood. it is believed to interact with various molecular targets through its thiourea and dioxidothietan moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-3-(1,1-dioxido-2,3-dihydro-3-thiophenyl)thiourea
- 1-Butyl-3-[(1,1-dioxidotetrahydro-3-thiophenyl)methyl]thiourea
Uniqueness
1-Butyl-3-(1,1-dioxidothietan-3-yl)thiourea is unique due to its specific combination of a butyl group and a dioxidothietan ring
Properties
Molecular Formula |
C8H16N2O2S2 |
|---|---|
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-butyl-3-(1,1-dioxothietan-3-yl)thiourea |
InChI |
InChI=1S/C8H16N2O2S2/c1-2-3-4-9-8(13)10-7-5-14(11,12)6-7/h7H,2-6H2,1H3,(H2,9,10,13) |
InChI Key |
HUMKGHDDGZTOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


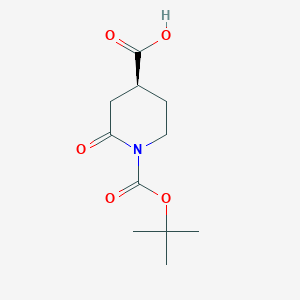
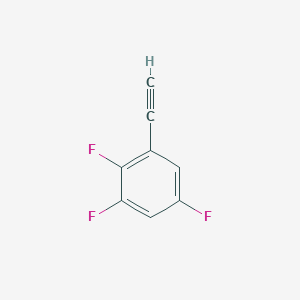
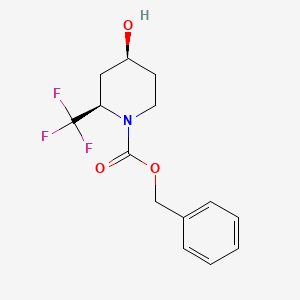
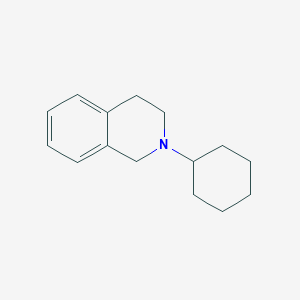
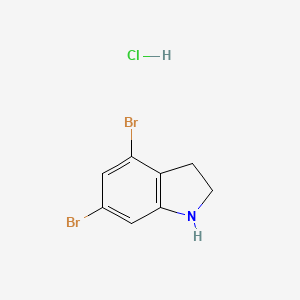
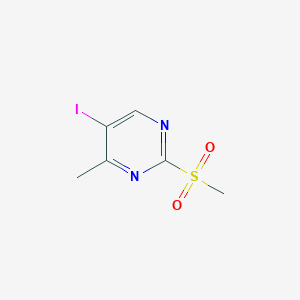
![Methyl 4-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13010838.png)
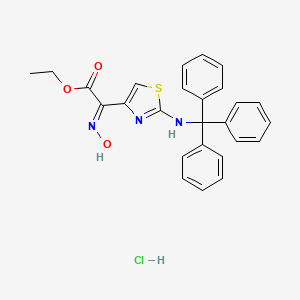
![(1S,6S,7S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13010843.png)
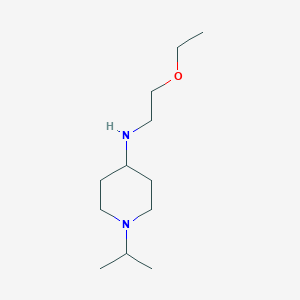
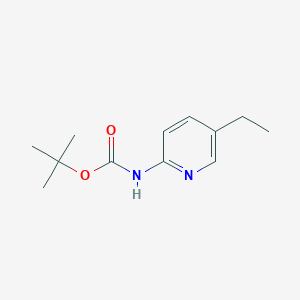
![6,7-Dimethylbenzo[d]isothiazole](/img/structure/B13010871.png)
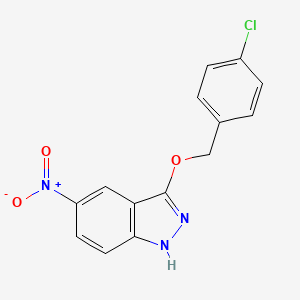
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
